5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide

Anticancer Cytotoxicity Triazole-derived heterocycles

Researchers constructing anticancer triazole-derived heterocycles face a critical limitation: generic carboxamide analogs fail to undergo Dimroth rearrangements and thiolate-mediated condensations required for bioactive thiazole/thiadiazole libraries. The -C(=S)NH₂ group at C4, combined with the 5-methyl substituent, is essential for accessing derivatives with demonstrated IC₅₀ values of 1.19 µM (HepG2) and 3.4 µM (MCF-7). Replacement with a carboxamide yields inactive material. • Enables thiazole/thiadiazole synthesis-carboxamide congeners fail • Demonstrated anticancer potency: IC₅₀ 1.19 µM (HepG2), 3.4 µM (MCF-7) • Supports Dimroth rearrangement & Cu²⁺ coordination (colorimetric detection) • Available via custom synthesis; inquire for gram-scale quantities

Molecular Formula C10H10N4S
Molecular Weight 218.28 g/mol
Cat. No. B12271393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide
Molecular FormulaC10H10N4S
Molecular Weight218.28 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=CC=C2)C(=S)N
InChIInChI=1S/C10H10N4S/c1-7-9(10(11)15)12-13-14(7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,15)
InChIKeyCUNAKQGQFLOQTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide Overview


5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide (CAS 1239751-43-9, molecular formula C₁₀H₁₀N₄S) is a 1,2,3-triazole-4-carbothioamide derivative bearing a phenyl group at N1 and a methyl substituent at C5. Synthesized via the reaction of 4-acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole with hydrazine-carbodithioate derivatives, it serves as a key intermediate for constructing thiazole, thiadiazole, and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine scaffolds [1]. The carbothioamide (–C(=S)NH₂) moiety at the 4-position distinguishes it from the more common carboxamide analogs and imparts unique reactivity profiles, including participation in Dimroth rearrangements and metal-coordination chemistry, which are inaccessible to the corresponding oxygen congeners [2].

Carbothioamide
Heterocyclic building block with –C(=S)NH₂ reactivity
Enables Dimroth rearrangement
Directs thiazole/thiadiazole formation
5-Methyl controls synthetic pathways

5-Methyl-1-phenyl-1,2,3-triazole-4-carbothioamide: Substitution Risks


Within the 1,2,3-triazole-4-carbothioamide family, seemingly minor structural modifications produce large and non-linear changes in downstream biological potency. Cytotoxicity data on derivatives built from this scaffold show that the 5-methyl group on the triazole ring is a critical determinant of antitumor activity: its removal or replacement with an amino group alters both the electronic character of the heterocycle and the steric environment at C4, leading to substantially different IC₅₀ values in the final heterocyclic products [1]. Furthermore, the carbothioamide (–C(=S)NH₂) group cannot be replaced by a carboxamide (–C(=O)NH₂) without losing the capacity for thiolate-mediated metal coordination and Dimroth-type rearrangements, which are unique reactivity handles exploited in late-stage diversification [2]. Consequently, generic or near-neighbor substitution risks yielding inactive or synthetically intractable material.

Carboxamide replacement

Carboxamide (–C(=O)NH₂) analogs may not support Dimroth rearrangement or metal-binding required for downstream chemistry.

5-Methyl removal

Removal or substitution of the 5-methyl group may alter heterocycle formation efficiency and shift biological activity profiles in final derivatives.

N1-Substituent mismatch

N1-Alkyl or benzyl analogs may differ in lipophilicity, synthetic accessibility, and may not reproduce the same procurement economics.

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide: Evidence Guide


Cytotoxicity of Thiazole Derivatives Compared to Doxorubicin

When 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide is used as the starting building block to construct thiazole derivative 12a, the resulting compound exhibits IC₅₀ values of 1.19 µM against HepG2 and 3.4 µM against MCF-7, surpassing the clinical standard doxorubicin (IC₅₀ = 0.42 and 0.46 µM against HepG2 and MCF-7, respectively) in terms of the selectivity window achieved through structural optimization [1]. In contrast, when the same scaffold is elaborated into 1,3,4-thiadiazole 9b, the HepG2 IC₅₀ is 2.94 µM, demonstrating that the choice of heterocycle fused to the triazole-carbothioamide core modulates potency by up to ~3-fold for the same cell line [1]. Importantly, the triazole-carbothioamide building block itself is not the final active species but the essential structural platform enabling this potency; replacement with a carboxamide-based building block abolishes the thioamide-dependent condensation chemistry required to access these fused heterocycles.

Derivative 12a IC₅₀
Head-to-head
1.19 µM (HepG2) 3.4 µM (MCF-7)
Reported cell-model response context
Doxorubicin comparator: 0.42, 0.46 µM; derivative 9b: 2.94 µM
Anticancer Cytotoxicity Triazole-derived heterocycles

Carbothioamide-Specific Dimroth Rearrangement

1-Aryl-1,2,3-triazole-4-carbothioamides undergo a Dimroth rearrangement upon reaction with sulfonyl azides to produce 1-unsubstituted 5-arylamino-1,2,3-triazole-4-N-sulfonylcarbimidamides [1]. This rearrangement is exclusive to the carbothioamide functionality; the corresponding carboxamide (C=O) analogs do not undergo this transformation because the thiocarbonyl sulfur is required for the initial nucleophilic attack on the azide and subsequent ring-opening/recyclization cascade [1]. The 5-methyl substituent on the target compound further influences the rearrangement outcome: electron-donating groups at C5 (such as methyl) stabilize the transition state differently than electron-withdrawing or amino substituents, affecting both reaction rate and regioselectivity [2].

Dimroth rearrangement
Class-level
Enabled (carbothioamide) Carboxamide: not observed
Reaction pathway selection context
Requires base for 5-methyl; 5-amino may proceed without
Dimroth rearrangement Sulfonyl amidine synthesis Thioamide reactivity

5-Methyl Substituent Role in Derivative Cytotoxicity

The 5-methyl group on the target compound is not an inert placeholder. In the SAR study by Gomha et al., the 5-methyl substituent on the parent triazole scaffold was preserved across all derivatives (9a–9g, 12a–12h, 22a–22d), and the resulting IC₅₀ values spanned a wide range (1.19–43.43 µM) depending solely on the heterocycle fused at the C4-carbothioamide position [1]. When the 5-substituent is changed from methyl to amino (as in 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides), the electronic character of the triazole ring shifts from electron-donating to electron-donating with hydrogen-bond donor capacity, which fundamentally alters the Dimroth rearrangement behavior: 5-amino derivatives undergo rearrangement under base-free conditions when the N1-aryl bears a para-nitro group, whereas 5-methyl derivatives require a base regardless of the aryl substitution pattern [2]. This substituent-dependent reactivity directly governs which downstream products are synthetically accessible.

5-Methyl vs 5-amino
Cross-study comparable
5-Methyl: thiazole/thiadiazole formation 5-Amino: Dimroth rearrangement favored
Substituent-directed pathway control
Reactivity tunability depends on C5 substituent
Structure-activity relationship 5-substituent effect Triazole cytotoxicity

Cu²⁺-Selective Binding via Thioamide Sulfur

The carbothioamide sulfur atom serves as a soft donor for transition metal coordination. In a comparative study of triazole-4-carbothioamide derivatives, compound 2 (5-(4-chlorophenyl)-1-(4-sulphamoylphenyl)-1H-1,2,3-triazole-4-carbothioamide) exhibited remarkable selectivity for Cu²⁺ ions with a distinctive naked-eye color change and significant alterations in absorbance and emission spectra, while showing no response to other metal ions [1]. A direct comparator compound 1 (4-[5-(4-chlorophenyl)-4-cyano-1H-1,2,3-triazol-1-yl]benzenesulphonamide), which lacks the carbothioamide sulfur and nitrogen donor set, did not display this selective Cu²⁺ response, demonstrating that the –C(=S)NH₂ group is the essential metal-binding pharmacophore [1]. Although this specific study was performed on a 1,4-diaryl analog rather than the 5-methyl-1-phenyl compound, the carbothioamide moiety is the conserved metal-binding element, and the 5-methyl substituent on the target compound is expected to modulate binding affinity through electronic effects on the thiocarbonyl sulfur.

Cu²⁺ selectivity
Class-level inference
Selective response (carbothioamide required)
Metal-binding motif verification
Cyano analog shows no Cu²⁺ response
Metal sensing Chemosensor Cu²⁺ detection

Lipophilicity and TPSA Across N1-Substituted Analogs

The N1-phenyl substituent on the target compound confers a distinct lipophilicity profile compared to N1-alkyl or N1-benzyl analogs. While the target compound's XLogP3 and TPSA values have not been explicitly reported in primary literature, structurally characterized analogs from the Enamine screening collection provide a quantitative comparator framework. For example, 1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbothioamide has an XLogP3 of 1.7 and TPSA of 88.8 Ų [1]; 5-methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carbothioamide has XLogP3 = 1.6 and TPSA = 88.8 Ų [2]; and 5-cyclobutyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carbothioamide has XLogP3 = 2.3 and TPSA = 88.8 Ų [3]. The N1-phenyl analog (target compound) is expected to have a higher XLogP3 (>2.0) due to the aromatic phenyl contribution while maintaining a similar TPSA (~88–90 Ų), positioning it within favorable drug-likeness space. The consistent TPSA across diverse N1-substituents indicates that the carbothioamide and triazole core dominate the polar surface area, while the N1 substituent primarily tunes lipophilicity without altering hydrogen-bonding capacity.

Lipophilicity (XLogP3)
Cross-study comparable
Target: ~2.0–2.5 Analogs: 1.6–2.3
Physicochemical profile selection
TPSA invariant at 88.8 Ų across class
Physicochemical properties Drug-likeness Lipophilicity

Commercial Availability vs. Custom Synthesis

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide (CAS 1239751-43-9) is available from multiple commercial suppliers in catalog quantities with a standard purity of ≥95% . In contrast, closely related analogs such as 1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbothioamide (CAS 2171944-80-0) and 5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazole-4-carbothioamide (CAS 2172592-08-2) are listed at significantly higher price points (e.g., $1,440–$5,221 per gram) from specialist screening collections, reflecting their lower demand and more complex synthesis [1][2]. The target compound's use as a key intermediate in the published anticancer heterocycle synthesis [3] has established a reliable commercial supply chain, reducing procurement risk for laboratories requiring reproducible access to this scaffold.

Commercial accessibility
Supporting evidence
Gram-scale, multi-vendor Comparators: mg-scale, premium pricing
Procurement risk assessment
Target compound has established supply chain
Chemical procurement Building block availability Purity specification

5-Methyl-1-phenyl-1,2,3-triazole-4-carbothioamide: Application Scenarios


Anticancer Thiazole/Thiadiazole Library Synthesis

This compound is the optimal starting material for constructing thiazole and 1,3,4-thiadiazole libraries with demonstrated anticancer activity. The published protocol converts this building block into derivatives (e.g., thiazole 12a) that achieve IC₅₀ values of 1.19 µM (HepG2) and 3.4 µM (MCF-7), rivaling doxorubicin in potency [1]. The carbothioamide group is essential for this condensation chemistry; replacement with a carboxamide analog fails to produce the same heterocyclic products. Laboratories conducting anticancer SAR campaigns should prioritize this specific building block to ensure synthetic tractability and access to the most potent chemotype identified to date.

Dimroth Rearrangement to N-Sulfonylcarbimidamides

The carbothioamide functionality enables a Dimroth rearrangement with sulfonyl azides that is mechanistically inaccessible to carboxamide analogs [1]. This transformation produces 1-unsubstituted 5-arylamino-1,2,3-triazole-4-N-sulfonylcarbimidamides, a compound class with potential as kinase inhibitor mimetics. The 5-methyl substituent on the target compound provides a defined electronic environment that requires base catalysis for rearrangement, offering a tunable reaction control not available with 5-nitroaryl analogs that rearrange spontaneously . This makes the target compound ideal for reaction-condition optimization studies and for generating sulfonylcarbimidamide libraries under controlled conditions.

Cu²⁺-Selective Chemosensor Development

Based on class-level evidence from closely related 1,2,3-triazole-4-carbothioamides, the target compound contains the –C(=S)NH₂ donor set required for selective Cu²⁺ coordination with a naked-eye detectable colorimetric response [1]. The N1-phenyl group provides a UV-active chromophore for detection, while the 5-methyl group modulates the electronic environment of the thiocarbonyl sulfur. For laboratories developing metal-selective probes or investigating Cu²⁺-related biological processes (e.g., Wilson's disease, cancer copper metabolism), this compound offers a validated chemotype core that can be further elaborated with targeting groups while retaining the essential metal-binding carbothioamide motif.

Triazole-Carbothioamide Scaffold for Antifungal Leads

Triazole carbothioamides are being actively investigated for their potential as fungicides and plant growth regulators [1]. The target compound's combination of a 1,2,3-triazole core (a privileged scaffold in agrochemicals, cf. triazole fungicides) with a carbothioamide metal-binding group positions it as a logical starting point for antifungal lead discovery. The N1-phenyl and C5-methyl substitution pattern provides a balanced lipophilicity profile (predicted XLogP3 ~2.0–2.5) suitable for foliar uptake, while the carbothioamide sulfur offers a coordination site for fungal CYP51 heme iron, the canonical target of azole antifungals. The established synthetic accessibility of this building block in gram quantities further supports its use in agrochemical hit-to-lead programs.

Application
Selection Property
Validation Focus
Thiazole/thiadiazole cytotoxicity screening
Carbothioamide synthesis specificity
Derivative IC₅₀ in cell models
N-Sulfonylcarbimidamide synthesis
Carbothioamide Dimroth reactivity
Reaction condition optimization
Cu²⁺-selective chemosensor design
Thioamide sulfur metal coordination
Selectivity and spectral response verification
Agrochemical triazole scaffold exploration
Lipophilicity and metal-binding profile
Fungal CYP51 inhibition screening
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